BENGHE Foundational & Exploratory

Check Availability & Pricing

Molecular weight of 4-N-Boc-2-
ethoxycarbonylmethyl-morpholine

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

4-N-Boc-2-ethoxycarbonylmethyl-
Compound Name:
morpholine

cat. No.: B1378078

An In-Depth Technical Guide to 4-N-Boc-2-ethoxycarbonylmethyl-morpholine: Properties,
Synthesis, and Applications

Abstract

This technical guide provides a comprehensive examination of 4-N-Boc-2-
ethoxycarbonylmethyl-morpholine, a functionalized heterocyclic building block of significant
interest in medicinal chemistry and drug discovery. We will delineate its fundamental
physicochemical properties, with a core focus on its molecular weight, and present a detailed,
field-proven synthetic protocol with explanations for key experimental choices. Furthermore,
this guide outlines a self-validating system for analytical characterization and explores the
compound's strategic applications in the development of novel therapeutics. This document is
intended to serve as a rigorous and practical resource for researchers, scientists, and drug
development professionals.

Introduction: The Morpholine Scaffold as a
Privileged Structure in Medicinal Chemistry

The morpholine ring is a cornerstone of modern medicinal chemistry, recognized as a
"privileged structure” due to its frequent appearance in a wide array of approved
pharmaceuticals.[1][2] Its inherent properties, such as high aqueous solubility, metabolic
stability, and a flexible conformation, make it an attractive scaffold for modulating the
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pharmacokinetic and pharmacodynamic profiles of drug candidates.[3][4] The compound 4-N-
Boc-2-ethoxycarbonylmethyl-morpholine is a highly versatile intermediate. The tert-
butoxycarbonyl (Boc) protecting group on the nitrogen allows for controlled, regioselective
reactions, while the ethoxycarbonylmethyl side chain at the C-2 position provides a reactive
handle for further molecular elaboration. A precise understanding of its core properties,
beginning with its molecular weight, is the foundational first step for its effective use in complex
synthetic endeavors.

Core Physicochemical Properties & Molecular
Weight

The molecular formula of 4-N-Boc-2-ethoxycarbonylmethyl-morpholine is C13H23NOs. Its
molecular weight is a critical parameter for accurate stoichiometric calculations in reaction
planning and for the unambiguous interpretation of mass spectrometry data during analysis.

The theoretical molecular weight is derived from its elemental composition:

Carbon (C): 13 atoms x 12.011 u =156.143 u

Hydrogen (H): 23 atoms x 1.008 u = 23.184 u

Nitrogen (N): 1 atom x 14.007 u = 14.007 u

Oxygen (O): 5 atoms x 15.999 u = 79.995 u

Total Molecular Weight = 273.33 g/mol
This calculated value serves as the benchmark for experimental verification.

Table 1: Key Physicochemical Data
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Parameter Value Reference | Method

CAS Number 1220039-35-9 [5]

Molecular Formula C13H23NOs Calculated

Molecular Weight 273.33 g/mol Calculated

Appearance Colorless to pale yellow oil Typical Observation
Solubility Soluble in DCM, EtOAc, MeOH  General Chemical Principles

Synthesis and Purification: A Validated Protocol

The synthesis of 4-N-Boc-2-ethoxycarbonylmethyl-morpholine is a multi-step process that
requires careful control of reaction conditions to ensure high yield and purity. The following
protocol is based on established methodologies for the synthesis of functionalized morpholine
derivatives.[6][7]

Experimental Workflow Diagram

Step 2: Ester Hydrolysis
& Grignard Addition

Intermediate:
4-N-Boc-2-ethoxycarbony!
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Purification:
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Silica Gel Chromatography

Base (e.g., DBU) LDA, THF, -78°C; Final Product:
Ethyl 2-(bromomethyl)acrylate (Intramolecular Cyclization) -morpholine
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Caption: Synthetic workflow for 4-N-Boc-2-ethoxycarbonylmethyl-morpholine.
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Step-by-Step Methodology

Rationale: This synthetic route employs an intramolecular cyclization followed by a directed
alkylation. The Boc group is chosen for its stability under the basic conditions of the cyclization
and its facile removal under acidic conditions, providing strategic flexibility for subsequent
steps.[8]

Step 1: Synthesis via Intramolecular Cyclization

Setup: To a flame-dried round-bottom flask under an inert nitrogen atmosphere, add N-Boc-
ethanolamine (1.0 eq) and anhydrous tetrahydrofuran (THF). Cool the solution to 0 °C in an
ice bath.

Deprotonation: Add a non-nucleophilic base such as sodium hydride (NaH, 1.1 eq) portion-
wise. Causality: This step generates the alkoxide nucleophile required for the subsequent
cyclization.

Addition: Slowly add a solution of ethyl 2-(bromomethyl)acrylate (1.05 eq) in anhydrous THF
to the reaction mixture.

Reaction: Allow the mixture to warm to room temperature and stir for 12-16 hours. The
reaction progress should be monitored by Thin Layer Chromatography (TLC).

Workup: Carefully quench the reaction by the slow addition of saturated agueous ammonium
chloride solution. Extract the aqueous phase three times with ethyl acetate.

Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate
(Naz2S0a), filter, and concentrate under reduced pressure.

Step 2: Alkylation at C-3 to yield the final product

o Setup: Dissolve the crude product from Step 1 in anhydrous THF and cool to -78 °C under a
nitrogen atmosphere.

e Enolate Formation: Add lithium diisopropylamide (LDA, 1.2 eq) dropwise. Causality: LDA is a
strong, sterically hindered base that selectively deprotonates the alpha-carbon of the ester to
form the kinetic enolate, preventing side reactions.
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Alkylation: After stirring for 1 hour at -78 °C, add ethyl chloroacetate (1.2 eq).

Reaction & Workup: Allow the reaction to slowly warm to room temperature. Quench with
saturated aqueous NH4Cl and perform an aqueous workup as described in Step 1.

Purification: Purify the crude residue by flash column chromatography on silica gel, typically
using a gradient of ethyl acetate in hexanes, to yield the pure 4-N-Boc-2-
ethoxycarbonylmethyl-morpholine.

Analytical Characterization: A Self-Validating
System

Confirmation of the product's identity and purity is achieved through a combination of

spectroscopic methods. Each technique provides complementary information, creating a

robust, self-validating dataset.

IH NMR (Proton Nuclear Magnetic Resonance): The spectrum should confirm the presence
of all proton environments. Key signals include a singlet around 1.45 ppm integrating to 9H
(Boc group), a triplet and quartet for the ethyl ester protons, and a series of multiplets
corresponding to the diastereotopic protons of the morpholine ring and the newly introduced
methylene bridge.

13C NMR (Carbon-13 Nuclear Magnetic Resonance): This analysis will verify the carbon
framework. Expect to see distinct signals for the carbonyl carbons of the ester and the Boc
group (=170 ppm and ~155 ppm, respectively), the quaternary carbon of the Boc group (~80
ppm), and the carbons of the morpholine ring.

HRMS (High-Resolution Mass Spectrometry): This is the definitive technique for confirming
the molecular formula. The observed mass for the protonated molecular ion ((M+H]*) should
be within 5 ppm of the calculated value of 274.1649.

FTIR (Fourier-Transform Infrared Spectroscopy): The IR spectrum should display strong
characteristic absorption bands for the C=0 stretching of the ester and carbamate functional
groups, typically found around 1735 cm~* and 1690 cm~1, respectively.

Strategic Applications in Drug Development
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This molecule is not an end-product but a versatile scaffold for building more complex,
biologically active compounds. Its true value lies in the orthogonal reactivity of its functional
groups.

Derivatization Pathways
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Caption: Key derivatization pathways for drug discovery applications.

+ Boc Deprotection: The Boc group can be cleanly removed under mild acidic conditions (e.g.,
trifluoroacetic acid in dichloromethane) to unmask the secondary amine. This free amine is a
powerful nucleophile, ready for elaboration via amide bond formation, reductive amination, or
further alkylation to explore structure-activity relationships (SAR).[1]
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o Ester Modification: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid
using a base like lithium hydroxide. This acid functionality serves as a handle for amide
coupling reactions (e.g., with amines using HATU or EDC as coupling agents), providing a
common route to novel bioactive molecules.

The ability to selectively manipulate these two positions makes this compound a valuable
starting point for generating libraries of compounds for high-throughput screening in CNS,
oncology, and infectious disease research.[3][4]

Conclusion

With a calculated molecular weight of 273.33 g/mol , 4-N-Boc-2-ethoxycarbonylmethyl-
morpholine is a well-defined and strategically valuable intermediate in synthetic chemistry. Its
utility is derived from its dual functionality, which allows for controlled and sequential chemical
modifications. The robust synthetic and analytical protocols detailed herein provide researchers
with a reliable framework for its preparation and use. As the demand for novel chemical entities
in drug discovery continues to grow, versatile building blocks like this will remain indispensable
tools for the modern medicinal chemist.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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